This compound can be classified under nitrogen-containing heterocycles, specifically as an imidazo[1,2-a]pyridine derivative. The imidazo[1,2-a]pyridine framework is known for its role in numerous therapeutic agents, including those targeting cancer and other diseases. The synthesis and study of such compounds have been documented extensively in scientific literature, highlighting their relevance in drug development.
The synthesis of 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine typically involves several methodologies:
The molecular formula for 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine is C13H10ClN3. The structure consists of:
The compound's molecular weight is approximately 245.69 g/mol. Its structural representation can be visualized through molecular modeling software or chemical drawing tools.
6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine can participate in various chemical reactions:
The mechanism of action for compounds within the imidazo[1,2-a]pyridine class often involves interaction with specific biological targets:
The physical properties of 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine include:
Chemical properties include:
6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine has several notable applications:
Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-containing fused bicyclic heterocycles characterized by a 5-6 ring system. This scaffold combines the electronic properties of imidazole and pyridine rings, creating an electron-rich system with significant dipole moments (~3.0 Debye) that enhance molecular recognition capabilities. The structure exhibits three distinct hydrogen bond acceptance sites (N1, N3, pyridinic N) and one potential hydrogen bond donor site (C3-H), enabling diverse interactions with biological targets. The planar configuration facilitates π-π stacking interactions, while the bridgehead nitrogen enhances metabolic stability compared to non-fused heterocycles. These compounds demonstrate remarkable synthetic versatility, with over 15 established synthetic routes including Groebke-Blackburn-Bienaymé multicomponent reactions and transition-metal catalyzed cyclizations [3] [4].
Table 1: Fundamental Properties of Imidazo[1,2-a]pyridine Core
Property | Value/Characteristic |
---|---|
Ring System | Bicyclic 5-6 fusion |
Aromatic Character | 10-π electron system, fully aromatic |
Dipole Moment | ~3.0 Debye |
pKa (Most basic N) | ~3.5-5.0 |
Hydrogen Bond Capability | 3 acceptors, 1 donor site |
Synthetic Accessibility | High (multiple established routes) |
The scaffold's "drug prejudice" status stems from its presence in multiple marketed therapeutics: zolimidine (gastroprotective), alpidem (anxiolytic), and zolpidem (sedative-hypnotic). This commercial validation underscores the pharmacological relevance of appropriately substituted derivatives, which have demonstrated diverse bioactivities including antitumor, antimycobacterial, antiviral, and antidiabetic effects. The scaffold's drug-likeness is evidenced by typical physicochemical parameters (molecular weight 200-350 g/mol, cLogP 2-4, TPSA 25-60 Ų) that align with Lipinski's rule of five, making it particularly attractive for medicinal chemistry applications [3].
The electronic distribution within imidazo[1,2-a]pyridines is highly anisotropic, with C3 being the most electrophilic position (σ+ para ~ -1.25) and C2 the most nucleophilic. This polarization creates distinct reactivity patterns: electrophilic substitution favors positions 5 and 8, while nucleophilic substitution occurs preferentially at position 3. X-ray crystallographic studies reveal a nearly planar structure with bond lengths of 1.36-1.40 Å for C-N bonds and 1.31-1.33 Å for C=C bonds, consistent with extensive delocalization. The dipole moment vector aligns along the C2-C7 axis, creating distinct electrostatic potential regions that influence protein binding [4].
Substituents profoundly modulate electronic properties:
The introduction of chloro substituents at C6 (as in 6-chloro derivatives) significantly alters frontier orbital energies, with calculated HOMO values of -6.8 eV and LUMO of -1.9 eV, reducing the band gap by approximately 0.6 eV compared to unsubstituted analogs. This electronic modulation enhances intermolecular charge transfer capabilities, which may contribute to improved target engagement in biological systems [1] [6].
Substituted imidazo[1,2-a]pyridines exhibit remarkable pharmacological diversity, with position-specific substitutions conferring target selectivity:
Antimycobacterial Activity:The 6-chloro-2-aryl imidazo[1,2-a]pyridine series demonstrates exceptional potency against Mycobacterium tuberculosis (Mtb). Telacebec (Q203), bearing a chloro substituent at position 6 and an ethylpiperazine side chain, inhibits cytochrome bcc complex (QcrB subunit) with IC₅₀ < 1 nM. This compound shows MIC₉₀ values of 0.006 μM against drug-sensitive Mtb and maintains nanomolar potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. Mechanistically, QcrB inhibition disrupts oxidative phosphorylation, depleting ATP production essential for mycobacterial survival. Telacebec is currently in Phase II clinical trials, representing the most advanced imidazo[1,2-a]pyridine derivative for tuberculosis treatment .
Anticancer Applications:Imidazo[1,2-a]pyridine derivatives demonstrate potent antiproliferative effects through diverse mechanisms:
These compounds trigger extrinsic apoptosis through caspase-7/8 activation and PARP cleavage while suppressing survival pathways (pAKT reduction >60% at 50 μM). The 6-chloro-2-(4-methylphenyl) variant demonstrates particular efficacy against A-459 lung cancer cells (GI₅₀ 22.3 μM), attributed to its ability to intercalate DNA and generate reactive oxygen species [6] [10].
Antimicrobial Effects:Novel Schiff-base conjugates at the C3 position show broad-spectrum activity against Gram-positive (S. aureus MIC 64 μg/mL) and Gram-negative pathogens (E. coli MIC 128 μg/mL). The 6-chloro substitution enhances membrane penetration, while the 4-methylphenyl group provides optimal hydrophobicity for bacterial membrane interaction [6].
Table 2: Pharmacological Profile of Key Derivatives
Derivative | Primary Target | Potency | Therapeutic Area |
---|---|---|---|
Telacebec (Q203) | Cytochrome bcc complex | IC₅₀ < 1 nM | Tuberculosis |
IP-5 | p53/p21 pathway | IC₅₀ = 45 μM | Breast cancer |
VIIIb (Chalcone hybrid) | EGFR/VEGFR-2 | GI₅₀ = 22.3 μM | Lung cancer |
O4I3 | KDM5A demethylase | IC₅₀ = 0.15 nM | Stem cell modulation |
Schiff base conjugate VIc | Bacterial membranes | MIC = 64 μg/mL | Antibacterial |
The strategic incorporation of a chloro group at position 6 and a 4-methylphenyl (p-tolyl) group at position 2 creates a synergistic electronic and steric profile that optimizes target engagement:
Electronic Effects:The strong electron-withdrawing chloro substituent (-σₚ = 0.23) at C6 significantly reduces electron density at C3 (δ = -0.12), enhancing hydrogen bond acceptance capacity by 30-40% compared to methyl-substituted analogs. This polarization increases reactivity toward nucleophilic substitution while improving π-stacking capability with aromatic amino acid residues (Phe, Tyr, Trp). The methyl group on the C2 phenyl ring exhibits a moderate electron-donating effect (+σₘ = -0.07), creating a push-pull system that extends conjugation (λmax shift ~15 nm) and enhances dipole moment to ~3.8 Debye [1] [6].
Steric and Lipophilic Considerations:The chloro group (van der Waals volume 19.5 ų) provides optimal steric bulk without creating excessive conformational strain. The 4-methylphenyl group adopts a near-perpendicular dihedral angle of 85-88° relative to the imidazopyridine plane, projecting the methyl group into hydrophobic binding pockets. This configuration increases logP by ~0.8 units compared to unsubstituted phenyl, balancing membrane permeability (Papp > 15 × 10⁻⁶ cm/s) and aqueous solubility (>50 μg/mL). Molecular dynamics simulations indicate the methyl group contributes -2.3 kcal/mol to binding energy through favorable van der Waals interactions with hydrophobic protein subsites [5] [9].
Structure-Activity Relationship (SAR) Insights:Comparative analysis of analogs reveals the critical importance of these substituents:
The chloro-methylphenyl combination demonstrates optimal metabolic stability in microsomal studies (t½ > 120 min), attributed to the chloro group's blockade of CYP-mediated oxidation at C6 and the methyl group's prevention of aromatic hydroxylation at the para position. This synergistic effect is unique to this substitution pattern, as evidenced by comparative studies with 6-methyl-2-(4-methylphenyl) and 7-chloro-2-(4-methylphenyl) analogs, which show reduced potency and stability profiles [1] [5] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2